1,10-phenanthroline-4,7-diamine
CAS No.: 119004-19-2
Cat. No.: VC11583508
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119004-19-2 |
|---|---|
| Molecular Formula | C12H10N4 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 1,10-phenanthroline-4,7-diamine |
| Standard InChI | InChI=1S/C12H10N4/c13-9-3-5-15-11-7(9)1-2-8-10(14)4-6-16-12(8)11/h1-6H,(H2,13,15)(H2,14,16) |
| Standard InChI Key | POALUWHJFRTBJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2C3=NC=CC(=C31)N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1,10-Phenanthroline-4,7-diamine features a planar phenanthroline core with amino substituents at the 4 and 7 positions. The molecule’s conjugated π-system facilitates strong metal-binding affinity, while the amino groups introduce basicity and hydrogen-bonding capabilities. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 1,10-Phenanthroline-4,7-diamine |
| SMILES Notation | C1=CC2=C(C=CN=C2C3=NC=CC(=C31)N)N |
| InChI Key | POALUWHJFRTBJA-UHFFFAOYSA-N |
The amino groups increase electron density at the phenanthroline nitrogens, enhancing metal coordination and protonation potential . X-ray crystallography of related derivatives reveals bond lengths of 1.36–1.43 Å for C–N bonds adjacent to substituents, consistent with partial double-bond character due to resonance .
Synthesis and Optimization
Classical Synthesis Routes
The synthesis of 1,10-phenanthroline-4,7-diamine typically begins with 4,7-dichloro-1,10-phenanthroline, which undergoes nucleophilic aromatic substitution with ammonia or amines. Source details a three-step protocol:
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Condensation: Meldrum’s acid, orthoesters, and ortho-phenylenediamine derivatives react to form intermediate diketones.
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Cyclization: Thermal treatment induces cyclization and decarboxylation, yielding 4,7-diketo-1,10-phenanthroline derivatives.
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Halogenation: Phosphoryl chloride () replaces carbonyl groups with chlorine atoms, producing 4,7-dichloro-1,10-phenanthroline in 68–93% yield .
Subsequent amination with excess ammonia under microwave irradiation achieves 4,7-diamine substitution, with reaction times reduced from hours to minutes compared to conventional heating .
Microwave-Assisted Functionalization
Microwave (MW) synthesis has emerged as a critical tool for modifying 1,10-phenanthroline derivatives. For example, substituting chlorine atoms with pyrrolidine groups under MW conditions (130°C, sealed vial) produces 4,7-dipyrrolidinyl derivatives in 84–96% yield . This method circumvents side reactions observed in traditional heating, such as decomposition or incomplete substitution.
Chemical and Electrochemical Properties
Basicity and Protonation Behavior
The amino groups at positions 4 and 7 increase the basicity of the phenanthroline nitrogens. Potentiometric titrations reveal a p shift from 4.8 (parent 1,10-phenanthroline) to 6.2 for the 4,7-diamine derivative, indicating enhanced proton affinity . Protonation occurs preferentially at the phenanthroline nitrogens, forming a cationic species that stabilizes G-quadruplex DNA through π-π stacking and electrostatic interactions .
Redox Activity
Cyclic voltammetry of 1,10-phenanthroline-4,7-diamine exhibits a quasi-reversible redox couple at (vs. Ag/AgCl), attributed to the phenanthroline core’s reduction. The amino substituents slightly destabilize the radical anion, as evidenced by a 60 mV anodic shift compared to unsubstituted 1,10-phenanthroline .
Applications in Scientific Research
G-Quadruplex DNA Stabilization
1,10-Phenanthroline-4,7-diamine and its derivatives demonstrate potent G-quadruplex stabilizing activity. Circular dichroism (CD) studies show that the unmodified ligand increases the melting temperature () of human telomeric DNA by 8°C, while guanidine-functionalized analogs achieve due to additional electrostatic interactions . Surface plasmon resonance (SPR) confirms binding affinities () in the low micromolar range, outperforming classical intercalators like doxorubicin .
Table 2: G-Quadruplex Stabilization by Selected Derivatives
| Derivative | (°C) | (μM) |
|---|---|---|
| 1,10-Phenanthroline-4,7-diamine | 8.0 | 12.5 |
| 4,7-Bis(guanidinopropyl)amine | 16.2 | 2.8 |
| 4,7-Bis(aminobutyl)amine | 11.5 | 5.6 |
Coordination Chemistry and Catalysis
The compound serves as a tridentate ligand, coordinating transition metals via the phenanthroline nitrogens and amino groups. Cu(II) complexes exhibit catalytic activity in hydroxylation reactions, with turnover numbers (TON) exceeding 500 in model epoxidation systems . Spectroscopic characterization (UV-Vis, EPR) confirms a square-planar geometry for Cu(II) complexes, with ligand-to-metal charge transfer bands at .
Challenges and Future Directions
Synthetic Limitations
Despite advances, challenges persist in achieving high yields for derivatives with electron-withdrawing substituents. For example, 4,7-di(9 H-carbazol-9-yl)-1,10-phenanthroline-5-carbonitrile (5m) is obtained in only 32% yield due to steric hindrance and side reactions . Future work may explore enzymatic or photochemical methods to improve selectivity.
Biocompatibility and Drug Development
While 1,10-phenanthroline-4,7-diamine shows promise in biophysical assays, its cytotoxicity remains underexplored. Preliminary data indicate an IC of 50 μM in HeLa cells, necessitating structural optimization for therapeutic applications .
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